4-(Pyrrolidin-1-yl)butan-2-ol hydrochloride

Description

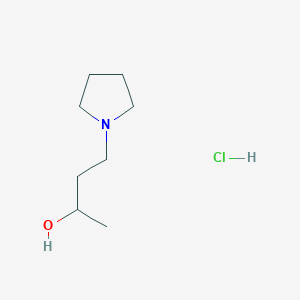

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-pyrrolidin-1-ylbutan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-8(10)4-7-9-5-2-3-6-9;/h8,10H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWBIMSFRQNSTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCCC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)butan-2-ol hydrochloride typically involves the reaction of pyrrolidine with a suitable butanol derivative. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with 4-chlorobutan-2-ol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)butan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

4-(Pyrrolidin-1-yl)butan-2-ol hydrochloride is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article delves into its applications, supported by data tables and case studies that highlight its significance in research.

Chemical Properties and Structure

This compound is characterized by its pyrrolidine ring, which contributes to its biological activity. The compound is a hydrochloride salt, enhancing its solubility in aqueous environments, making it suitable for biological assays.

Structural Formula

The structural formula can be represented as follows:

Pharmacological Studies

This compound has been investigated for its potential as a pharmacological agent. Its structural similarity to other psychoactive compounds suggests possible effects on neurotransmitter systems.

Case Study: Dopamine Transporter Inhibition

Research indicates that derivatives of pyrrolidine compounds can act as potent inhibitors of dopamine transporters. A study demonstrated that related compounds exhibited significant inhibition of neurotransmitter uptake, which could be relevant for developing treatments for disorders such as ADHD and depression .

Cell Culture Applications

The compound serves as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5. This property is critical for optimizing conditions in various biological assays, ensuring cell viability and function during experiments .

Antimicrobial Activity

Research has explored the antimicrobial properties of pyrrolidine derivatives, including this compound. Its efficacy against clinically relevant microorganisms makes it a candidate for further development in antimicrobial therapies .

Synthesis of Analog Compounds

The synthesis of analogs of this compound has been documented, leading to the discovery of new compounds with enhanced biological activities. These studies often focus on modifying the structure to improve potency or selectivity towards specific receptors .

| Compound Name | Activity Type | IC50 (nM) | Reference |

|---|---|---|---|

| 4-(Pyrrolidin-1-yl)butan-2-ol | Dopamine Transporter Inhibitor | 52 | |

| Analog A | Norepinephrine Transporter Inhibitor | 28.3 | |

| Analog B | Antimicrobial | Varies |

Table 2: Buffering Capacity in Cell Cultures

| Compound Name | pH Range | Application Area |

|---|---|---|

| 4-(Pyrrolidin-1-yl)butan-2-ol | 6 - 8.5 | Cell Culture |

| Buffering Agent X | 7 - 9 | Enzyme Assays |

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)butan-2-ol hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can bind to receptors or enzymes, altering their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The following table and analysis compare 4-(Pyrrolidin-1-yl)butan-2-ol hydrochloride with similar compounds in terms of structure, physicochemical properties, and applications:

Table 1: Key Comparative Data

Structural and Functional Analysis

- Core Backbone: The target compound shares a butanol backbone with Buflomedil HCl and Dyclonine HCl but lacks aromatic or heterocyclic substituents (e.g., dimethoxyphenyl in Buflomedil or phenylpropanone in Dyclonine). This simplicity may limit its receptor binding specificity compared to these analogs . Unlike BP 1331, which contains fluoropyrimidine and triazole moieties for targeting microbial enzymes, the target compound’s pyrrolidine group offers flexibility for hydrogen bonding but lacks inherent heterocyclic diversity .

Solubility and Bioavailability :

- Pharmacological Potential: While Dyclonine HCl is a validated local anesthetic, the target compound’s pyrrolidine group may confer milder systemic toxicity due to reduced metabolic stability compared to piperidine-based analogs . BP 1331’s fluorinated and triazole-containing structure suggests broader antimicrobial activity, whereas the target compound’s simpler structure may limit its therapeutic scope .

Research and Industrial Relevance

Synthetic Utility :

- The compound’s pyrrolidine moiety is a common scaffold in drug discovery, analogous to intermediates used in synthesizing Buflomedil and related vasodilators .

- Its discontinued commercial status (per ) suggests niche research applications, such as probing structure-activity relationships in amine-containing pharmaceuticals .

- Toxicity and Safety: Limited toxicity data are available, but structurally related compounds like Buflomedil HCl have documented side effects (e.g., dizziness, nausea), highlighting the need for rigorous safety profiling .

Biological Activity

4-(Pyrrolidin-1-yl)butan-2-ol hydrochloride, a compound characterized by its pyrrolidine ring and butanol moiety, has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a hydroxyl group and an amine group, contributing to its reactivity and potential biological interactions. Its buffering capacity is particularly noteworthy, making it suitable for maintaining pH levels in biological systems within the optimal range of 6 to 8.5.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects:

- Neurotransmitter Modulation : Preliminary studies suggest that the compound may interact with neurotransmitter systems, particularly dopamine and serotonin pathways. Such interactions could imply potential applications in treating neurological disorders.

- Inhibition of Dopamine Reuptake : Analogous compounds have been identified as potent inhibitors of dopamine reuptake, suggesting that this compound may share similar properties.

- Buffering Agent : Its ability to act as a non-ionic organic buffering agent is vital in cell culture systems, where maintaining pH is crucial for cellular health.

Study on Neuropharmacological Effects

A study conducted on pyrrolidine derivatives demonstrated that certain analogs could effectively inhibit dopamine transporters (DAT), which play a critical role in neurotransmission. The findings highlighted the importance of structural modifications in enhancing biological activity .

Antiparasitic Activity

In a broader context, research on pyrrolidine-containing compounds has revealed promising results against protozoal infections. For example, derivatives were screened against Plasmodium falciparum and Entamoeba histolytica, showing varying degrees of efficacy . Although direct studies on this compound are needed, these findings suggest a potential pathway for development.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Pyrrolidinone | Contains a carbonyl group | Used as a solvent and intermediate |

| Pyrovalerone | A ketone derivative of pyrrolidine | Known for stimulant properties |

| 4-Methylpyrrolidine | Methyl group substitution on pyrrolidine | Exhibits different pharmacological effects |

The comparison highlights how structural variations can lead to diverse biological activities among pyrrolidine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.